molecular formula C18H22N6O3S B2838500 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-58-3

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2838500
CAS No.: 1115976-58-3
M. Wt: 402.47
InChI Key: OUAGUDSMTMBNLF-UHFFFAOYSA-N
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Description

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-c]pyridin-7-one core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-c]pyridin-7-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azepan-1-yl-2-oxoethyl group: This step may involve nucleophilic substitution or addition reactions to attach the azepane ring and the oxoethyl group to the core structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, potentially altering its properties and reactivity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide include other pyrazolo[3,4-c]pyridin-7-one derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-12(2)27-9-5-8-24-16(26)13-6-3-4-7-14(13)21-18(24)28-10-15(25)22-17-19-11-20-23-17/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGUDSMTMBNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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